molecular formula C22H25N3O7S B1671056 Ertapenem CAS No. 153832-46-3

Ertapenem

Katalognummer B1671056
CAS-Nummer: 153832-46-3
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: JUZNIMUFDBIJCM-ANEDZVCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ertapenem is an antibiotic used alone or in combination with other antibiotics to treat infections caused by bacteria in many different parts of the body . It works by killing bacteria or preventing their growth . This medicine will not work for colds, flu, or other virus infections .


Synthesis Analysis

Ertapenem sodium was synthesized by dissolving it in water containing NaHCO3 and the resulting solution was lyophilized . The solid was reconstituted in D2O for NMR analysis . The ratio of carbamate to ertapenem in this solution was 76:24 .


Molecular Structure Analysis

Ertapenem has a molecular formula of C22H25N3O7S . Its average mass is 475.515 Da and its monoisotopic mass is 475.141327 Da .


Chemical Reactions Analysis

Ertapenem inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins . This in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .


Physical And Chemical Properties Analysis

Ertapenem has a molecular weight of 475.51 . It is recommended to store it at 2-8°C in a dry, sealed condition .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Pharmacodynamics

    • Ertapenem demonstrates effectiveness in treating complicated infections with modified dosing for patients with advanced renal insufficiency. It's neither a substrate nor an inhibitor of P-glycoprotein or cytochrome P450 enzymes, indicating minimal drug interactions (Nix, Majumdar, & Dinubile, 2004).
  • Use in Animal Models

    • Pharmacokinetics of ertapenem in sheep with induced urinary tract infection provides valuable insights for research using ovine models for human diseases, such as urinary tract infections (Smith et al., 2019).
  • Treatment of Multidrug-Resistant Tuberculosis

    • Ertapenem, in combination with clavulanate, shows promising results for treating multidrug-resistant tuberculosis (MDR-TB), especially in identifying optimal dosing for sterilizing effect (van Rijn et al., 2017).
  • Pharmacological Characteristics

    • Ertapenem's distinct pharmacological characteristics, such as its broad-spectrum bactericidal activity and once-daily dosing capability, make it suitable for treating a range of infections, including community-acquired pneumonia and intra-abdominal infections (Urbánek & Suchánková, 2013).
  • Pharmacokinetics in Different Populations

    • Studies focusing on its pharmacokinetics in various populations, such as outpatients with complicated urinary tract infections, provide insights into its efficacy and safety across different demographic groups (Zhou et al., 2014).
  • Pediatric Applications

    • Research on ertapenem's efficacy in treating complicated intra-ab
  • Ertapenem's role in treating multidrug and extensively drug-resistant tuberculosis has been explored, highlighting its efficacy and safety in such complex cases (Sotgiu et al., 2016).
  • Outpatient Parenteral Antimicrobial Therapy

    • Its pharmacological properties, such as once-daily dosing, make ertapenem a suitable candidate for outpatient parenteral antimicrobial therapy (OPAT), providing a convenient treatment option for various infections (Tice, 2004).
  • Population Pharmacokinetics in Different Age Groups

    • Investigations into the population pharmacokinetics of ertapenem in different age groups, such as juvenile and old rats, provide insights into age-related pharmacokinetic variations, which can inform dosing regimens across the lifespan (Boulamery et al., 2014).

Safety And Hazards

Ertapenem is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . Its target organs include the respiratory system .

Zukünftige Richtungen

Ertapenem should be discontinued with the initiation of general supportive treatment until renal elimination takes place in case of overdose . If ertapenem is to be used widely, its effects on the resistance ecology need to be monitored carefully .

Eigenschaften

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZNIMUFDBIJCM-ANEDZVCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165456
Record name Ertapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ertapenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.86e-01 g/L
Record name Ertapenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin., Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3., Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ...
Record name Ertapenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ertapenem

CAS RN

153832-46-3, 153773-82-1
Record name Ertapenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153832-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ertapenem [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertapenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ertapenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERTAPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ertapenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ertapenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-234
Record name Ertapenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertapenem
Reactant of Route 2
Reactant of Route 2
Ertapenem
Reactant of Route 3
Ertapenem
Reactant of Route 4
Ertapenem
Reactant of Route 5
Ertapenem
Reactant of Route 6
Ertapenem

Citations

For This Compound
43,100
Citations
PM Shah, RD Isaacs - Journal of Antimicrobial Chemotherapy, 2003 - academic.oup.com
… Ertapenem is sufficiently different in some key attributes from imipenem and … of ertapenem in the current antimicrobial armamentarium, this article reviews the key attributes of ertapenem …
Number of citations: 288 academic.oup.com
DM Livermore, AM Sefton… - Journal of Antimicrobial …, 2003 - academic.oup.com
… for ertapenem’s future, its potential market is vast. Whether or not ertapenem achieves this … of this article is to review the properties of ertapenem and to open this debate, which will …
Number of citations: 247 academic.oup.com
H Teppler, RM Gesser, IR Friedland… - Journal of …, 2004 - academic.oup.com
… comparing ertapenem and piperacillin–tazobactam and in trials … ertapenem and ceftriaxone were: diarrhoea (ertapenem versus piperacillin–tazobactam 5.0% versus 7.0%; ertapenem …
Number of citations: 100 academic.oup.com
GM Keating, CM Perry - Drugs, 2005 - Springer
… The ertapenem MIC 90 for various pathogens remained below the mean total ertapenem plasma concentration for 24 hours and below the mean unbound ertapenem plasma …
Number of citations: 109 link.springer.com
DE Nix, AK Majumdar… - Journal of Antimicrobial …, 2004 - academic.oup.com
… ertapenem was 207 mL/min, indicating that ertapenem undergoes glomerular filtration and net tubular secretion. The reduction in renal clearance of unbound ertapenem … of ertapenem. …
Number of citations: 149 academic.oup.com
GG Zhanel, C Johanson, JM Embil… - Expert review of anti …, 2005 - Taylor & Francis
… Ertapenem is a new carbapenem developed to address the … that ertapenem has equivalent efficacy and safety compared with ceftriaxone and piperacillin/tazobactam. Ertapenem is a …
Number of citations: 127 www.tandfonline.com
BL Congeni - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… Ertapenem is a unique member of this class, with a narrower spectrum that lacks reliable … -lactams, ertapenem exhibits time-dependent killing. Given this profile, ertapenem has been …
Number of citations: 19 www.tandfonline.com
HM Wexler - Journal of Antimicrobial Chemotherapy, 2004 - academic.oup.com
… tract infections) are inhibited by ertapenem. It has restricted activity against … Ertapenem has potent activity against the majority of … Ertapenem was equivalent to or better than piperacillin–…
Number of citations: 102 academic.oup.com
ML Hammond - Journal of Antimicrobial Chemotherapy, 2004 - academic.oup.com
… While structurally a carbapenem, the overall molecular structure of ertapenem has been … of ertapenem. The inclusion of a trans-1-hydroxyethyl group in the structure of ertapenem …
Number of citations: 101 academic.oup.com
I Odenholt - Expert opinion on investigational drugs, 2001 - Taylor & Francis
… Ertapenem has a broad antibacterial spectrum with MIC 90 … Ertapenem exhibits a bactericidal mode of action as shown by … , it has been shown that ertapenem and imipenem were highly …
Number of citations: 78 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.